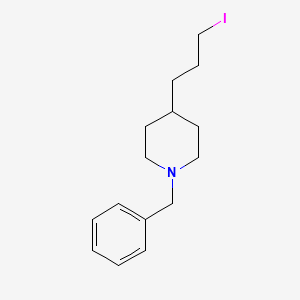
1-Benzyl-4-(3-iodopropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(3-iodopropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an iodopropyl group attached to the fourth carbon of the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-4-(3-iodopropyl)piperidine can be achieved through several synthetic routes. One common method involves the alkylation of 1-benzylpiperidine with 1-iodopropane under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-Benzylpiperidine and 1-iodopropane.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 1-benzylpiperidine is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom. Subsequently, 1-iodopropane is added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.
Isolation: The product is isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.
Chemical Reactions Analysis
1-Benzyl-4-(3-iodopropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, yielding 1-benzyl-4-propylpiperidine. Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-Benzyl-4-(3-iodopropyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules. The presence of both benzyl and iodopropyl groups allows for further functionalization and diversification of the molecule.
Biological Studies: The compound is used in biological studies to investigate the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-iodopropyl)piperidine depends on its specific application. In the context of cholinesterase inhibition, the compound interacts with the active site of the enzyme acetylcholinesterase. The benzyl group binds to the catalytic site, while the piperidine ring interacts with the peripheral anionic site, leading to the inhibition of the enzyme’s activity . This results in increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in patients with Alzheimer’s disease.
Comparison with Similar Compounds
1-Benzyl-4-(3-iodopropyl)piperidine can be compared with other piperidine derivatives:
1-Benzyl-4-propylpiperidine: This compound lacks the iodine atom and is less reactive in nucleophilic substitution reactions.
1-Benzyl-4-(3-chloropropyl)piperidine: The chlorine atom is less reactive than iodine, making this compound less suitable for certain substitution reactions.
1-Benzyl-4-(3-bromopropyl)piperidine: The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability.
The uniqueness of this compound lies in the high reactivity of the iodopropyl group, which allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C15H22IN |
|---|---|
Molecular Weight |
343.25 g/mol |
IUPAC Name |
1-benzyl-4-(3-iodopropyl)piperidine |
InChI |
InChI=1S/C15H22IN/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
InChI Key |
KPDYCPHOVUESGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCI)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















